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Compound of Interest

Compound Name: 2'-Methyl-2-phenylacetophenone

CAS No.: 16216-13-0

Cat. No.: B092189 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of 2'-
Methylacetophenone
2'-Methylacetophenone, also known as 2-Acetyltoluene or 1-(2-methylphenyl)ethanone, is an

aromatic ketone that serves as a highly versatile and valuable building block in modern organic

synthesis.[1][2] While recognized in the fragrance and flavor industry for its characteristic sweet

aroma, its primary utility in research and development lies in its role as a key intermediate for

constructing complex molecular architectures.[1][3] Its application spans the synthesis of active

pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers.[1][4]

The synthetic utility of 2'-Methylacetophenone stems from two key structural features: the

reactive acetyl group and the substituted aromatic ring. The acetyl moiety provides a carbonyl

carbon for nucleophilic attack and acidic α-protons for enolate formation, while the ortho-methyl

group introduces unique steric and electronic effects that can be strategically exploited to

control reaction pathways and product selectivity.[5] This guide provides an in-depth

exploration of its reactivity and offers detailed protocols for its application in key synthetic

transformations.
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Part 1: Core Reactivity and Mechanistic
Considerations
A senior scientist does not merely follow a protocol; they understand the underlying principles

that dictate its success. The reactivity of 2'-Methylacetophenone is fundamentally governed by

the interplay between the electronic nature and the steric hindrance imparted by the ortho-

methyl group.

The Decisive Influence of the Ortho-Methyl Group
Electronic Effects: The methyl group is weakly electron-donating via induction and

hyperconjugation.[5] This slightly increases the electron density of the aromatic ring,

influencing its susceptibility to electrophilic substitution. Concurrently, it marginally

deactivates the carbonyl carbon towards nucleophilic attack compared to unsubstituted

acetophenone by donating electron density, making the carbonyl carbon less electrophilic.[5]

Steric Hindrance: This is the most significant factor influencing the reactivity of the acetyl

group. The physical bulk of the ortho-methyl group creates a sterically congested

environment around the carbonyl and the α-carbon.[6] This has two critical consequences:

Inhibition of Enolate Formation: The approach of a base to deprotonate the α-carbon is

partially obstructed, which can slow the rate of enolate formation, a crucial step for

reactions like aldol condensations.[6]

Hindrance of Nucleophilic Attack: The pathway for a nucleophile to attack the carbonyl

carbon is more restricted, potentially requiring more forcing reaction conditions or leading

to lower yields compared to its meta- or para-isomers.[5][6]

This steric impediment is not a liability but a feature that can be leveraged for regioselective

synthesis. Understanding this property is crucial for optimizing reaction conditions and

predicting outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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